molecular formula C20H25D9O5 B1152311 Prostaglandin F2α-d9

Prostaglandin F2α-d9

Cat. No.: B1152311
M. Wt: 363.5
InChI Key: PXGPLTODNUVGFL-CYICHRNFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2α-d9 (PGF2α-d9) contains nine deuterium atoms at the 17, 17/', 18, 18/', 19, 19/', 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of PGF2α by GC- or LC-mass spectrometry. PGF2α is a widely distributed PG occurring in many species. It causes contraction of vascular, bronchial, intestinal, and myometrial smooth muscle, and also exhibits potent luteolytic activity. PGF2α exerts its receptor mediated physiological activity at 50-100 nM. Maximal ovine myometrial contraction can be achieved at 125 nM PGF2α in vitro.

Scientific Research Applications

1. Role in Hair Growth Inhibition

Prostaglandin D2 (PGD2) has been identified as an inhibitor of hair growth, particularly in the context of androgenetic alopecia (AGA), commonly known as male pattern baldness. Research indicates that the enzyme prostaglandin D2 synthase and its product, PGD2, are elevated in the bald scalp compared to haired scalp in men with AGA. This finding suggests that the prostaglandin pathway, specifically the PGD2-GPR44 pathway, could be a potential target for developing treatments for hair loss conditions (Garza et al., 2012).

2. Influence on Uterine Motility

Prostaglandin F2α and its analogs have been observed to affect uterine motility. Clinical studies on locally administered prostaglandin F2α have demonstrated its role in altering the sensitivity and reactivity of the non-pregnant human uterus during different phases of the menstrual cycle. These findings suggest that prostaglandins may play significant roles in the regulation of uterine functions during the menstrual cycle (Martin, Bygdeman, & Eneroth, 1978).

3. Metabolism and Oxidative Stress Assessment

Prostaglandin F2α metabolites, particularly in the context of F2-isoprostanes like 8-iso-prostaglandin F2α, have been used to assess oxidative stress in vivo. The measurement of these metabolites, especially in urinary samples, provides an integrated index of isoprostane production over time, offering valuable insights into the body's oxidative status (Roberts et al., 1996).

Properties

Molecular Formula

C20H25D9O5

Molecular Weight

363.5

InChI Key

PXGPLTODNUVGFL-CYICHRNFSA-N

Appearance

Assay:≥99% deuterated forms (d1-d9)A solution in methyl acetate

Synonyms

(5Z,9α,11α,13E,15S)-9,11,15-Trihydroxy-prosta-5,13-dien-1-oic Acid-d9;  7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic Acid-d9;  (+)-Prostaglandin F2α-d9;  7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic Acid-d9;  9α,1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.